

Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-3-pyrazolin-5-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Methyl-3-pyrazolin-5-one**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to facilitate its identification and utilization.

Molecular Structure and Properties

3-Methyl-3-pyrazolin-5-one (C₄H₆N₂O, Molar Mass: 98.10 g/mol) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2][3] It exists in tautomeric forms, primarily the keto and enol forms, which can influence its spectroscopic properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-3-pyrazolin-5-one**, providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **3-Methyl-3-pyrazolin-5-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent
2.157	Singlet	3H	CH ₃	DMSO-d ₆ [4]
5.275	Singlet	1H	CH (vinyl)	DMSO-d ₆ [4]

Table 2: ¹³C NMR Spectroscopic Data for **3-Methyl-3-pyrazolin-5-one** (and derivatives)

Compound	Chemical Shift (δ , ppm)	Assignment	Solvent
4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazon e	16.2, 14.9	pyrazolone CH ₃ , acetyl CH ₃	DMSO [5]
4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazon e	13.6	pyrazolone CH ₃	DMSO [5]
3-methyl-1-phenyl-4-thioacetylpyrazol-5-one	17.48, 36.34	CH ₃ -3, CH ₃ -CS	CDCl ₃ [6]

Note: Specific ¹³C NMR data for the parent **3-Methyl-3-pyrazolin-5-one** was not readily available in the searched literature. Data for substituted derivatives are provided for comparative purposes.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Methyl-5-pyrazolone

Wavenumber (cm ⁻¹)	Functional Group Assignment
3350	N-H stretch[7]
3060	C-H stretch[7]
1740	C=O stretch[7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Methyl-3-pyrazolin-5-one**

m/z	Relative Intensity	Assignment
98	100%	[M] ⁺ (Molecular Ion)[2]
41	~50%	Fragment
39	~45%	Fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectra for derivatives of **3-Methyl-3-pyrazolin-5-one** are available, specific data for the parent compound was not detailed in the provided search results. The UV-Vis absorption characteristics are highly dependent on the solvent and any substituents on the pyrazolone ring.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of **3-Methyl-3-pyrazolin-5-one**.

Synthesis of 3-Methyl-5-pyrazolone

A common method for the synthesis of 3-Methyl-5-pyrazolone involves the condensation reaction of ethyl acetoacetate with hydrazine hydrate.[7][10]

Procedure:

- To a solution of ethyl acetoacetate (100 mmol) in absolute ethanol (40 mL), add hydrazine hydrate (100 mmol) dropwise with continuous stirring.
- Maintain the reaction mixture temperature at 60°C and continue stirring for 1 hour.
- Cool the reaction mixture in an ice bath to precipitate the solid product.
- Filter the solid, wash with cold ethanol, and recrystallize to obtain pure 3-Methyl-5-pyrazolone.^[7]

NMR Spectroscopy

¹H and ¹³C NMR:

- Dissolve approximately 5-10 mg of the synthesized **3-Methyl-3-pyrazolin-5-one** in a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

FTIR (KBr Pellet):

- Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

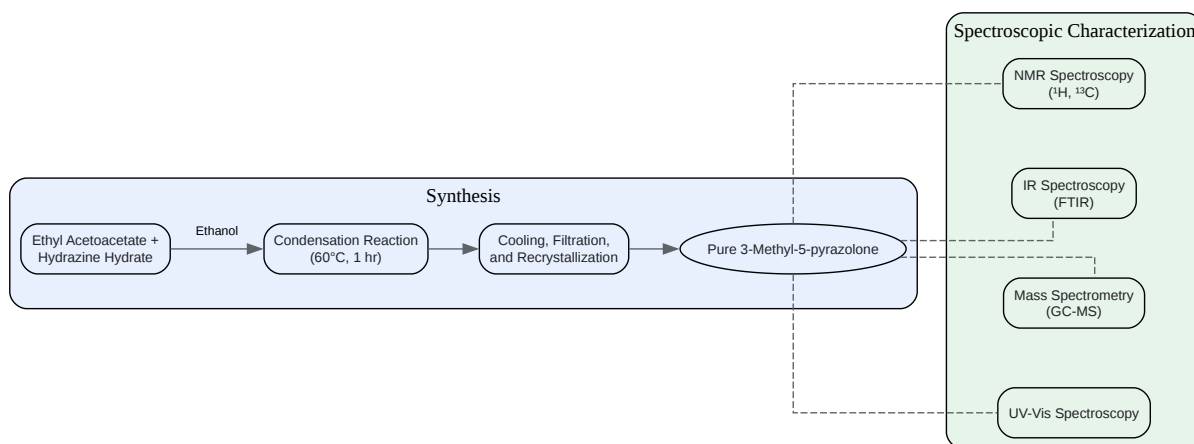
Mass Spectrometry

GC-MS:

- Dissolve the sample in a volatile organic solvent.
- Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The compound will be separated by the GC column and then ionized in the MS (e.g., by electron ionization).
- The mass analyzer will separate the ions based on their mass-to-charge ratio, generating the mass spectrum.

Visualizations

Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of 3-Methyl-5-pyrazolone.

Tautomerism of 3-Methyl-3-pyrazolin-5-one

Caption: Keto-enol tautomerism of **3-Methyl-3-pyrazolin-5-one**.

This technical guide provides a foundational understanding of the spectroscopic characteristics of **3-Methyl-3-pyrazolin-5-one**. For more in-depth analysis or characterization of novel derivatives, further specialized spectroscopic techniques and computational studies may be employed.

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